molecular formula C9H8N2 B1319994 Isoindoline-5-carbonitrile CAS No. 263888-58-0

Isoindoline-5-carbonitrile

Cat. No.: B1319994
CAS No.: 263888-58-0
M. Wt: 144.17 g/mol
InChI Key: NHIKDNWKXUBYHV-UHFFFAOYSA-N
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Description

Isoindoline-5-carbonitrile is a heterocyclic organic compound that features an isoindoline core with a nitrile group attached at the 5-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The isoindoline structure is known for its stability and versatility, making it a valuable scaffold in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindoline-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted aromatic compounds with nitrile groups. For example, a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent can react with primary amines (such as anilines, benzylamines, or cycloalkylamines) to form isoindoline derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: Isoindoline-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated isoindoline derivatives, substituted nitriles.

Scientific Research Applications

Isoindoline-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoindoline-5-carbonitrile and its derivatives can vary depending on the specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes, receptors, or nucleic acids. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Indole: A structurally related compound with a nitrogen atom in the five-membered ring.

    Isoindole: Similar to isoindoline but with a different arrangement of double bonds.

    Phthalonitrile: Contains a nitrile group but lacks the isoindoline core.

Uniqueness: Its stability and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIKDNWKXUBYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591961
Record name 2,3-Dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263888-58-0
Record name 2,3-Dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-(tert-butyloxycarbonyl)-5-cyano-2,3-dihydro-1H-isoindole (7.6 g) and trifluoroacetic acid (20 ml) in dichloromethane (200 ml) was heated at 40° C. for 0.5 h, then cooled and evaporated in vacuo and the residue partitioned between dichloromethane and 2M sodium hydroxide. The aqueous phase was re-extracted with dichloromethane and the combined organics dried and evaporated to give the title compound as a pink solid (4.24 g, 94%).
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7.6 g
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200 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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